

FAPI-46 vs. FAPI-04: A Comparative Analysis of Tumor Uptake

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Heidelberg, Germany – November 28, 2025 – In the rapidly evolving landscape of cancer diagnostics and theranostics, Fibroblast Activation Protein (FAP) inhibitors have emerged as a promising class of radiopharmaceuticals. This guide provides a detailed comparative analysis of two key FAP inhibitors, **FAPI-46** and FAPI-04, with a focus on their tumor uptake characteristics, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of epithelial carcinomas, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1] FAPI-04 was one of the initial FAP-targeting radiotracers that demonstrated high uptake in various FAP-positive tumors.[1][2] However, its relatively rapid washout from tumors limited its therapeutic efficacy.[1] To address this, next-generation derivatives were developed, with **FAPI-46** emerging as a more potent agent with improved tumor retention.[3] Preclinical and clinical studies have consistently shown that **FAPI-46** exhibits higher tumor uptake and improved tumor-to-background ratios compared to FAPI-04.

Quantitative Data Comparison





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The following table summarizes the key quantitative data from preclinical and clinical studies comparing the tumor uptake of **FAPI-46** and FAPI-04.



Paramete r	FAPI-46	FAPI-04	Species	Cancer Type(s)	Key Findings	Referenc e
Tumor Uptake (SUVmax) 1h post- injection	12.76 ± 0.90	~6-12 (average)	Human	Various (Oropharyn geal, Ovarian, Colorectal)	FAPI-46 demonstrat ed higher SUVmax in a direct compariso n.	
Tumor Accumulati on (%ID/g) in mice	12.35 ± 6.25 (1h)	8.40 ± 0.36 (1h)	Mouse	HT-1080- FAP Xenograft	FAPI-46 showed significantl y higher initial tumor accumulati on.	
Tumor Retention (%ID/g) in mice	2.29 ± 0.16 (24h)	2.86 ± 0.31 (24h)	Mouse	HT-1080- FAP Xenograft	While initial uptake is higher, retention at 24h is comparabl e to FAPI-04 in this specific model.	
Tumor-to- Blood Ratio	Highest among tested compound s	Lower than FAPI-46	Mouse	HT-1080- FAP Xenograft	FAPI-46 exhibited superior tumor-to- blood ratios, indicating better	



					imaging contrast.
Tumor-to- Muscle Ratio	Highest among tested compound s	Lower than FAPI-46	Mouse	HT-1080- FAP Xenograft	FAPI-46 demonstrat ed improved tumor-to- muscle ratios.
Tumor-to- Liver Ratio	Highest among tested compound s	Lower than FAPI-46	Mouse	HT-1080- FAP Xenograft	FAPI-46 showed better tumor-to- liver ratios.

Experimental Protocols

The comparative data presented above were primarily generated through the following key experimental methodologies:

Preclinical Biodistribution Studies in Tumor-Bearing Mice

- Animal Model: Immunodeficient mice bearing xenograft tumors engineered to express FAP (e.g., HT-1080-FAP).
- Radiotracer Administration: Intravenous injection of 177Lu-labeled FAPI-04 or FAPI-46.
- Time Points: Organs and tumors were harvested at various time points post-injection (e.g., 1, 4, 6, and 24 hours).
- Measurement: The radioactivity in the collected tissues was measured using a gamma counter, and the uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).



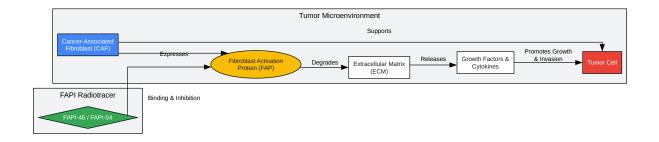
• Data Analysis: Comparison of %ID/g in the tumor and other organs between the **FAPI-46** and FAPI-04 groups to determine tumor uptake, retention, and tumor-to-background ratios.

Clinical PET/CT Imaging in Cancer Patients

- Patient Population: Patients with various types of confirmed malignancies.
- Radiotracer Administration: Intravenous administration of 68Ga-labeled **FAPI-46** or FAPI-04.
- Imaging Protocol: Whole-body PET/CT scans were performed at multiple time points after radiotracer injection, typically at 10 minutes, 1 hour, and 3 hours.
- Image Analysis: Tumor uptake was quantified by measuring the maximum standardized uptake value (SUVmax) in the tumor lesions. Tumor-to-background ratios were calculated by comparing the SUVmax of the tumor to the mean SUV (SUVmean) of healthy organs.

Visualizing the Mechanisms and Workflows

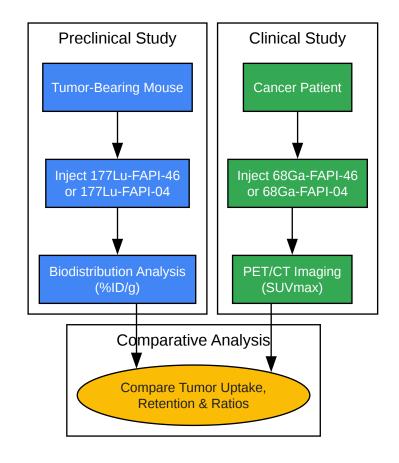
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.



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Caption: Simplified signaling pathway of FAP in the tumor microenvironment.





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Caption: Experimental workflow for comparing FAPI-46 and FAPI-04 tumor uptake.

Conclusion

The available data strongly indicate that **FAPI-46** is a superior radiotracer to FAPI-04 for tumor imaging due to its higher tumor uptake and improved tumor-to-background ratios. This enhanced performance of **FAPI-46** allows for clearer tumor delineation and potentially better patient stratification for FAP-targeted therapies. While FAPI-04 was a crucial first step in establishing the utility of FAP-targeted imaging, **FAPI-46** represents a significant advancement in the field, offering the potential for improved diagnostic accuracy and therapeutic efficacy. Further large-scale prospective studies are warranted to fully elucidate the clinical benefits of **FAPI-46** in various cancer types.



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